2-(Quinolin-3-YL)acetic acid

Vue d'ensemble

Description

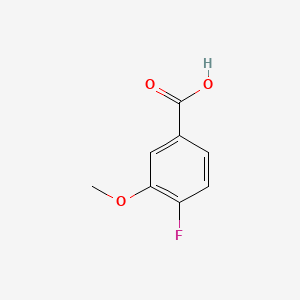

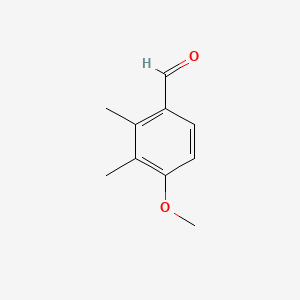

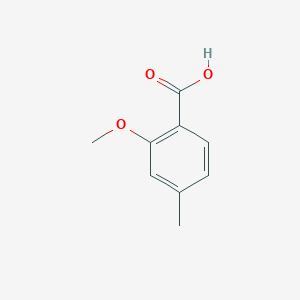

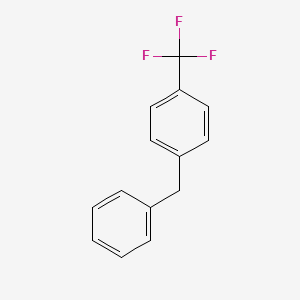

2-(Quinolin-3-YL)acetic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-YL)acetic acid consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule isInChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) . Physical And Chemical Properties Analysis

The molecular weight of 2-(Quinolin-3-YL)acetic acid is 187.19 g/mol . It has a topological polar surface area of 50.2 Ų and a complexity of 217 . The compound is a solid .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Synthesis

2-(Quinolin-3-YL)acetic acid serves as a versatile scaffold in medicinal chemistry. Its quinoline core is integral in synthesizing compounds with various pharmacological activities, including anticancer, anti-inflammatory, and antimalarial effects . The compound’s ability to undergo facile functionalization makes it a valuable precursor in drug discovery and development.

Agriculture

In agriculture, derivatives of quinoline, such as 2-(Quinolin-3-YL)acetic acid, have been explored for their herbicidal properties. They may influence seed germination and plantlet growth, offering potential as growth regulators or herbicides . Further research is needed to fully understand their role and ensure safe application.

Industrial Chemistry

Quinoline compounds, including 2-(Quinolin-3-YL)acetic acid, find applications in industrial chemistry as intermediates in the synthesis of dyes, rubber chemicals, and flavoring agents . Their structural versatility allows for the creation of a wide array of chemical entities essential for various industrial processes.

Environmental Science

The environmental impact of quinoline derivatives is an area of ongoing research. Compounds like 2-(Quinolin-3-YL)acetic acid may be assessed for their biodegradability and potential toxicity to ensure they do not adversely affect ecosystems . Understanding their environmental fate is crucial for sustainable practices.

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a wide range of biological targets due to their versatile applications in medicinal and industrial chemistry .

Mode of Action

Quinoline and its derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

2-quinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOJGBVTUSRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345433 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-3-YL)acetic acid | |

CAS RN |

21168-40-1 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: LEDGINs exert their inhibitory effect through an allosteric mechanism, binding to the HIV-1 integrase (HIV IN) enzyme at a site distinct from the catalytic active site. [, ] This binding site overlaps with the binding site of the host cellular cofactor LEDGF/p75. [, ] While initially thought to primarily disrupt the IN-LEDGF/p75 interaction, research has revealed a multimodal mechanism of action. [, ]

- Block LEDGF/p75 binding: This disrupts the proper localization and function of integrase within the host cell. [, ]

- Induce integrase multimerization: LEDGINs promote the formation of an inactive, higher-order multimeric form of integrase, hindering its ability to interact with viral DNA. [, ]

- Impair stable synaptic complex formation: This complex, formed between integrase and viral DNA, is essential for the integration process and is disrupted by the conformational changes induced by LEDGIN binding. []

- Exert effects beyond integration: Studies show LEDGINs also interfere with late-stage viral replication steps, including particle core maturation and reverse transcription. []

A: Research on 2-(quinolin-3-yl)acetic acid derivatives has revealed key structural features crucial for their activity. [, ] Modifications to these core elements can significantly impact their potency, selectivity, and overall inhibitory profile. For instance:

- Scaffold hopping: Replacing the quinoline core with bioisosteres like pyridine was explored as a strategy to potentially improve selectivity and overcome resistance mechanisms. []

- Substituent variations: Altering the substituents on the quinoline ring system, particularly at the 2-position acetic acid moiety, has a profound impact on the compound's interaction with the LEDGF/p75 binding pocket on integrase. [, ] This fine-tuning of steric and electronic properties is critical for optimizing binding affinity and inhibitory activity.

ANone: LEDGINs exhibit a unique profile when it comes to their interaction with other antiretroviral drugs, particularly integrase strand transfer inhibitors (INSTIs).

- Synergy with INSTIs: Due to their distinct allosteric mechanism, LEDGINs demonstrate synergistic antiviral effects when combined with INSTIs like raltegravir. [] This synergistic interaction arises from targeting different stages of the HIV integration process.

- Low cross-resistance potential: Encouragingly, LEDGINs show a low propensity for cross-resistance with INSTIs. [] This is attributed to their distinct binding sites and mechanisms of action, making them promising candidates for combating INSTI-resistant HIV strains.

ANone: The discovery of LEDGINs as allosteric HIV IN inhibitors has opened up exciting avenues for future research and development:

- Optimization of pharmacological properties: Refining the structure of LEDGINs to enhance their potency, pharmacokinetic properties, and safety profiles is crucial for clinical advancement. [, ]

- Overcoming resistance: Investigating potential resistance mechanisms and developing next-generation LEDGINs that can circumvent them will be key for long-term efficacy. [, ]

- Understanding integrase biology: As valuable molecular probes, LEDGINs can further illuminate the intricate details of HIV integrase function and its role in the viral life cycle. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)